Methyl 2-(2,4,5-trimethylphenyl)propanoate
Description
Methyl 2-(2,4,5-trimethylphenyl)propanoate is an organic ester characterized by a propanoate backbone esterified with a methyl group and substituted with a 2,4,5-trimethylphenyl moiety at the second carbon position. Its molecular formula is C₁₃H₁₈O₂, with a molar mass of 206.28 g/mol. The compound’s structure combines steric hindrance from the three methyl groups on the phenyl ring with the polar ester functionality, influencing its physical properties (e.g., solubility, melting point) and reactivity (e.g., hydrolysis rates).
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-(2,4,5-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(3)12(7-9(8)2)11(4)13(14)15-5/h6-7,11H,1-5H3 |
InChI Key |
YCONNRPVAULRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,5-trimethylphenyl)propanoate typically involves the esterification of 2-(2,4,5-trimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,5-trimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2,4,5-trimethylphenyl)propanoic acid.
Reduction: 2-(2,4,5-trimethylphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4,5-trimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,5-trimethylphenyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The trimethylphenyl group can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Key Observations:
- Substituent Effects: The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance compared to the 4-(branched alkyl)phenyl group in [4-(2,4,4-trimethylpentan-2-yl)phenyl] 2-methylpropanoate. This likely reduces solubility in polar solvents but enhances thermal stability .
- Ester Group Comparison : Methyl esters (as in the target compound) are typically more volatile and less hydrolytically stable than benzyl esters (e.g., ’s benzyl derivatives), which benefit from aromatic stabilization .
Physical and Spectroscopic Properties
- Boiling Point/Melting Point: The trimethylphenyl group likely elevates the melting point compared to less-substituted analogs (e.g., methyl 2-phenylpropanoate) due to increased crystallinity.
- Spectroscopic Data : NMR (¹H/¹³C) and HRMS (as used in ) would confirm the ester’s structure, with characteristic peaks for methyl groups (δ ~1.2–2.5 ppm in ¹H NMR) and the aromatic protons (δ ~6.5–7.5 ppm) .
Biological Activity
Methyl 2-(2,4,5-trimethylphenyl)propanoate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data from various studies, case studies, and findings.
Chemical Structure and Properties
This compound is an ester derived from the reaction of 2-(2,4,5-trimethylphenyl)propanoic acid with methanol. The molecular formula is , and it features a bulky aromatic ring that may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Research has shown that related compounds can demonstrate antimicrobial activity against various bacterial strains. For instance, compounds with similar phenolic structures were found to inhibit the growth of Staphylococcus aureus and Bacillus cereus at certain concentrations.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms.
- Receptor Interaction : The compound may interact with various receptors in the body, potentially leading to physiological changes. The bulky trimethylphenyl group could enhance binding affinity to certain targets.
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of methyl esters derived from phenolic acids found that this compound exhibited a notable ability to reduce lipid peroxidation in vitro. The results are summarized in Table 1.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 ± 3 |
| Control (Tocopherol) | 15 ± 1 |
Case Study 2: Antimicrobial Activity
In a separate study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Bacillus cereus | 500 |
| Escherichia coli | Not Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
